(R)-8-Bromo-2-aminotetralin
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Overview
Description
®-8-Bromo-2-aminotetralin is a chiral compound belonging to the class of aminotetralins. This compound is characterized by the presence of a bromine atom at the 8th position and an amino group at the 2nd position on the tetralin ring. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can significantly influence the compound’s biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-8-Bromo-2-aminotetralin typically involves the bromination of 2-aminotetralin. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the tetralin ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 8th position.
Industrial Production Methods: Industrial production of ®-8-Bromo-2-aminotetralin may involve large-scale bromination processes using automated reactors to maintain precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: ®-8-Bromo-2-aminotetralin can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents and conditions used.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced products like amines or alcohols.
Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: ®-8-Bromo-2-aminotetralin is used as a building block in organic synthesis, particularly in the development of complex molecules with potential pharmaceutical applications.
Biology: In biological research, this compound is studied for its interactions with various biological targets, including receptors and enzymes. Its chiral nature makes it valuable in studying stereoselective biological processes.
Medicine: The compound has potential applications in medicinal chemistry, where it is explored for its pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific receptors or pathways.
Industry: In the industrial sector, ®-8-Bromo-2-aminotetralin is used in the synthesis of advanced materials and specialty chemicals. Its unique structure allows for the creation of compounds with specific properties and functions.
Mechanism of Action
The mechanism of action of ®-8-Bromo-2-aminotetralin involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and amino group play crucial roles in binding to these targets, influencing the compound’s biological activity. The ®-configuration can result in selective binding to chiral receptors, leading to distinct pharmacological effects.
Comparison with Similar Compounds
(S)-8-Bromo-2-aminotetralin: The enantiomer of ®-8-Bromo-2-aminotetralin, differing in the spatial arrangement of atoms around the chiral center.
8-Bromo-2-aminotetralin: The racemic mixture containing both ®- and (S)-enantiomers.
2-Aminotetralin: The parent compound without the bromine substitution.
Uniqueness: ®-8-Bromo-2-aminotetralin is unique due to its specific ®-configuration, which can result in different biological activities compared to its (S)-enantiomer or the racemic mixture. The presence of the bromine atom at the 8th position also contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
(2R)-8-bromo-1,2,3,4-tetrahydronaphthalen-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3,8H,4-6,12H2/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXLDZYAFGPNHL-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C[C@@H]1N)C(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628468 |
Source
|
Record name | (2R)-8-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161661-17-2 |
Source
|
Record name | (2R)-8-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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